molecular formula C10H14O2 B14300338 6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 118949-96-5

6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene

Cat. No.: B14300338
CAS No.: 118949-96-5
M. Wt: 166.22 g/mol
InChI Key: NRLQYBQNOWJMLK-UHFFFAOYSA-N
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Description

6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene is a chemical compound with the molecular formula C8H12O2. It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system.

Preparation Methods

The synthesis of 6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene involves several steps. One common method includes the reaction of appropriate precursors under specific conditions to form the spirocyclic structure. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired yield and purity .

Industrial production methods typically involve optimizing the reaction conditions to maximize yield and minimize by-products. This can include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis .

Chemical Reactions Analysis

6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .

Properties

CAS No.

118949-96-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

6-ethenyl-1,4-dioxaspiro[4.5]dec-6-ene

InChI

InChI=1S/C10H14O2/c1-2-9-5-3-4-6-10(9)11-7-8-12-10/h2,5H,1,3-4,6-8H2

InChI Key

NRLQYBQNOWJMLK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CCCCC12OCCO2

Origin of Product

United States

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